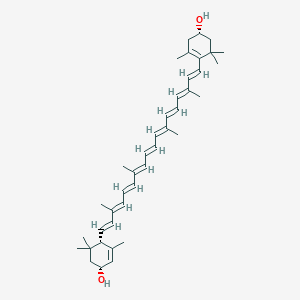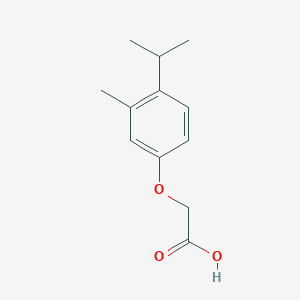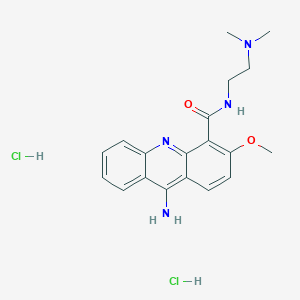
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride, also known as DAPI (4',6-diamidino-2-phenylindole) is a fluorescent dye that is commonly used in scientific research. DAPI is a small molecule that binds to DNA and emits blue fluorescence when excited by ultraviolet light. This property makes DAPI an essential tool in many biological applications, including cell imaging, DNA staining, and flow cytometry. In
Mécanisme D'action
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride binds to the minor groove of DNA, specifically to the adenine-thymine base pairs. This binding causes a structural change in the DNA, resulting in blue fluorescence emission when excited by ultraviolet light. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has a high affinity for DNA, and it can stain both single-stranded and double-stranded DNA.
Effets Biochimiques Et Physiologiques
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is a non-toxic dye that does not affect cell viability or growth. However, it can interfere with some DNA-binding proteins, such as transcription factors, by competing for DNA binding sites. This interference can affect gene expression and cellular processes that rely on DNA-binding proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is its specificity for DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride can distinguish between live and dead cells, and it can stain DNA in fixed cells, allowing researchers to study cell morphology and division. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has some limitations, including its inability to stain RNA, its interference with DNA-binding proteins, and its requirement for ultraviolet light excitation, which can damage cells.
Orientations Futures
There are several future directions for 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride research, including the development of new fluorescent dyes with improved properties, such as increased specificity for RNA or reduced interference with DNA-binding proteins. Additionally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in conjunction with advanced imaging techniques, such as super-resolution microscopy, to study cellular structures and processes at higher resolution.
Méthodes De Synthèse
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride involves the reaction of 2-phenylindole with cyanogen bromide to form 4,7-dibromo-2-phenylindole. The dibromo compound is then reacted with 4-methoxyaniline to form 4,7-dibromo-2-(4-methoxyphenyl)indole. Finally, the dibromo compound is reacted with 2-(dimethylamino)ethylamine to produce 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride dihydrochloride.
Applications De Recherche Scientifique
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is widely used in scientific research, including cell biology, microbiology, and genetics. In cell biology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain DNA in fixed cells, allowing researchers to visualize the nucleus and study cell division. In microbiology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain bacteria and fungi, enabling researchers to study microbial communities. In genetics, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain chromosomes, enabling researchers to study genetic abnormalities and chromosomal rearrangements.
Propriétés
Numéro CAS |
100113-06-2 |
|---|---|
Nom du produit |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride |
Formule moléculaire |
C19H24Cl2N4O2 |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
Clé InChI |
KOCRBFQBLLXZCH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
SMILES canonique |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
Autres numéros CAS |
100113-06-2 |
Synonymes |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide dih ydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



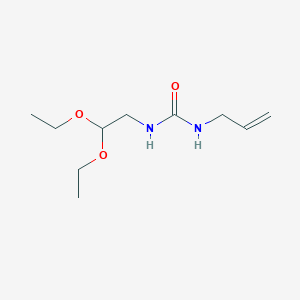

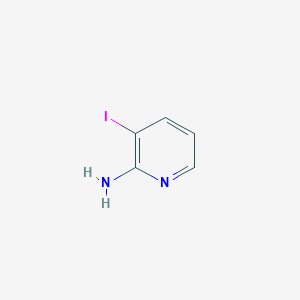
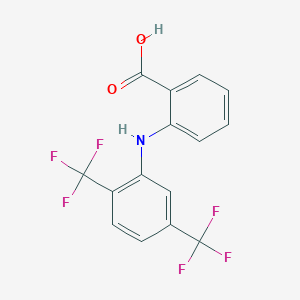
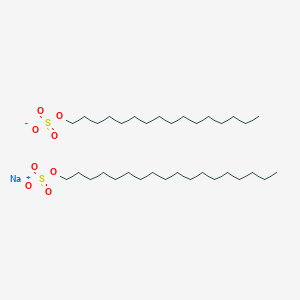
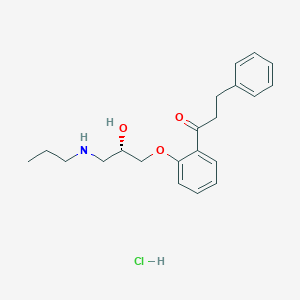



![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
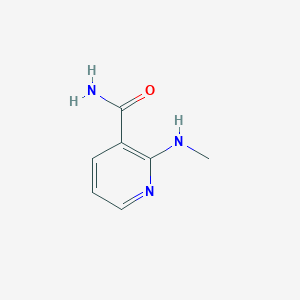
![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
